2-Chloro-4,6-difluorophenol

描述

Chemical Identity and Classification

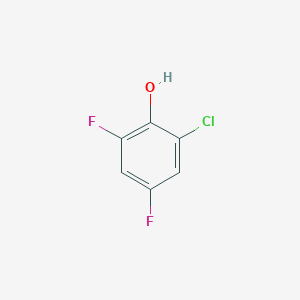

2-Chloro-4,6-difluorophenol is formally identified by the Chemical Abstracts Service number 2267-99-4, establishing its unique position within the comprehensive database of known chemical substances. The compound belongs to the broader classification of halogenated phenols, specifically representing a tri-substituted derivative of phenol where the aromatic ring bears both chlorine and fluorine substituents. Its molecular formula C6H3ClF2O indicates a molecular composition containing six carbon atoms, three hydrogen atoms, one chlorine atom, two fluorine atoms, and one oxygen atom, resulting in a molecular weight of 164.54 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting the systematic naming convention that identifies the positions of halogen substituents relative to the hydroxyl group on the benzene ring.

The compound's structural representation through various chemical notation systems provides insight into its molecular architecture. The Simplified Molecular Input Line Entry System notation is recorded as Oc1c(F)cc(F)cc1Cl, while the International Chemical Identifier string reads InChI=1S/C6H3ClF2O/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H. These standardized representations enable precise identification and computational analysis of the molecule across different chemical databases and modeling platforms. The compound's classification extends beyond simple phenolic derivatives to encompass its role within organofluorine chemistry, where it serves as an example of mixed halogenated aromatics that demonstrate the distinctive properties imparted by fluorine substitution.

属性

IUPAC Name |

2-chloro-4,6-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2O/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMMYORCXVUELS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626773 | |

| Record name | 2-Chloro-4,6-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2267-99-4 | |

| Record name | 2-Chloro-4,6-difluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2267-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4,6-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

2-Chloro-4,6-difluorophenol can be synthesized through several methods. One common approach involves the halogenation of phenol derivatives. For instance, starting from 2,4-difluoroaniline, a series of reactions including bromination, Sandmeyer reaction, Grignard reaction, and esterification can be employed to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation processes. These methods typically use chlorinating and fluorinating agents under controlled conditions to ensure high yield and purity of the final product .

化学反应分析

Substitution Reactions

The chlorine and fluorine substituents undergo nucleophilic substitution under specific conditions. For example:

-

Arylthiolation : Reacts with aryl sulfoxides (e.g., 2-benzothienyl sulfoxide) via interrupted Pummerer reactions, forming arylthiolated products (e.g., 2-(benzothienyl)thio-4,6-difluorophenol) under trifluoroacetic anhydride (TFAA) activation .

-

Amination : Secondary amines (e.g., piperidine) undergo Michael addition to a dearomatized intermediate, yielding 2-aryl-5-amino-4,6-difluorophenols after rearomatization .

Key Conditions :

-

TFAA as an activating agent.

-

Polar solvents (e.g., dichloromethane) at 0°C to room temperature.

Oxidation

-

Hydroxyl Radical-Mediated Degradation : In FeII/H₂O₂/UV systems, analogous chlorophenols (e.g., 2,4-D) are oxidized to hydroxylated intermediates like 2-chloro-4-hydroxyphenoxyacetic acid . This suggests potential oxidation pathways for 2-chloro-4,6-difluorophenol to form quinones or hydroxylated derivatives.

Reduction

-

Electrochemical Reduction : Cathodic reduction in bioelectrochemical systems leads to dehalogenation and nitro-group reduction, as observed in related compounds (e.g., 2-chloro-4-nitrophenol → 2-chloro-4-aminophenol) .

-

Hydrogenation : Ni-B/SiO₂ catalysts facilitate nitro-to-amine reductions in chloronitrophenols under mild H₂ pressure (0.5–1.0 MPa), suggesting applicability for nitro derivatives of this compound .

Coupling Reactions

-

Suzuki–Miyaura Coupling : Palladium-catalyzed cross-coupling with organoboron reagents forms biaryl products. For example, 2,6-difluorophenol derivatives undergo regioselective arylation at the 4-position .

-

Oxidative Polymerization : In the presence of horseradish peroxidase and H₂O₂, similar difluorophenols form polyaromatic ethers, though this remains underexplored for this compound .

Sigmatropic Dearomatization

2,6-Difluorophenol derivatives undergo -sigmatropic rearrangements upon reaction with aryl sulfoxides, generating reactive cyclohexadienone intermediates. These intermediates participate in:

-

Michael Additions : Nucleophiles (e.g., amines, thiols) attack the cyclohexadienone at the β-position, followed by rearomatization via HF elimination .

-

C–C Bond Formation : Coupling with aryl groups precedes rearomatization, yielding bifunctionalized phenols .

Comparative Reaction Data

Stability and Reactivity Trends

-

Halogen Reactivity : Fluorine’s electronegativity stabilizes the aromatic ring, while chlorine’s lower bond dissociation energy makes it more susceptible to substitution .

-

pH Sensitivity : Degradation rates in oxidative systems depend on hydroxyl radical generation, optimized at neutral to acidic pH .

科学研究应用

Agricultural Applications

Herbicide Intermediates

2-Chloro-4,6-difluorophenol serves as a vital intermediate in the synthesis of diphenyl ether herbicides. These herbicides are widely used for their effectiveness in controlling a broad spectrum of weeds while minimizing environmental impact. Research indicates that derivatives synthesized from this compound exhibit significant herbicidal activity, contributing to stable agricultural production .

Case Study: Synthesis of Diphenyl Ether Herbicides

In a study focused on synthesizing intermediates for diphenyl ether herbicides, this compound was utilized to create compounds that demonstrated enhanced herbicidal properties. The synthesis involved reactions with various substituted phenols, leading to the formation of effective herbicides that are crucial for modern agricultural practices .

Pharmaceutical Applications

Antimicrobial Agents

The compound has been investigated for its potential use in developing antimicrobial agents. Its structure allows for modifications that enhance biological activity against various pathogens. Research has shown promising results in synthesizing derivatives that exhibit potent antimicrobial properties .

Case Study: Development of Antimicrobial Compounds

A recent study explored the synthesis of novel antimicrobial agents derived from this compound. The synthesized compounds were tested against bacterial strains, showing significant inhibitory effects. This research underscores the potential of this compound in pharmaceutical applications, particularly in combating resistant bacterial strains .

Chemical Synthesis Applications

Intermediate in Chemical Manufacturing

this compound is primarily used as an intermediate in the production of other chemicals. It plays a crucial role in synthesizing various industrial chemicals and materials, including polymers and specialty chemicals.

Case Study: Synthesis Pathways

An investigation into the synthetic pathways involving this compound revealed its versatility as an intermediate. Researchers have successfully utilized it in multiple reactions to produce high-value chemicals with diverse applications .

Environmental Applications

Water Treatment Agents

Due to its chemical properties, this compound has been studied for its potential application in water treatment processes. Its ability to interact with various contaminants makes it a candidate for developing effective treatment solutions.

Case Study: Water Contaminant Removal

Research has indicated that derivatives of this compound can effectively remove specific pollutants from water sources. Studies demonstrated significant reductions in contaminant levels when using these compounds in treatment processes .

作用机制

The mechanism of action of 2-Chloro-4,6-difluorophenol involves its interaction with various molecular targets. The presence of electronegative chlorine and fluorine atoms influences its reactivity and interaction with other molecules. These interactions can lead to the formation of stable complexes or reactive intermediates, depending on the specific conditions and targets involved .

相似化合物的比较

Structural and Functional Comparisons

The table below highlights key differences between 2-Chloro-4,6-difluorophenol and analogous chlorophenols/fluorophenols:

Physicochemical and Functional Properties

- Fluorescence Behavior: Chloro-substituted phenols, such as those described in , exhibit elevated emission maxima due to electron-withdrawing effects.

- Reactivity: Fluorine's strong electronegativity may reduce nucleophilic substitution rates compared to chlorophenols like 2,4,6-trichlorophenol, which is highly reactive and environmentally persistent .

- Lipophilicity: Methyl-substituted analogs (e.g., 2-Chloro-4,6-dimethylphenol) exhibit higher lipophilicity than fluorinated derivatives, influencing their bioavailability and environmental mobility .

生物活性

2-Chloro-4,6-difluorophenol (C₆H₃ClF₂O) is an organohalogen compound characterized by the presence of a chlorine atom and two fluorine atoms on a phenolic ring. Its unique structure contributes to its reactivity and potential biological activities, which have been the subject of various studies. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various pathogens. The compound has been tested against bacteria such as Escherichia coli and Staphylococcus aureus, demonstrating effective antibacterial activity. The mechanism of action is believed to involve:

- Disruption of Cell Membranes : The compound may destabilize bacterial cell membranes, leading to cell lysis.

- Inhibition of Metabolic Pathways : It may interfere with essential metabolic processes within bacterial cells.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 32 µg/mL | Disruption of cell membrane |

| Staphylococcus aureus | 16 µg/mL | Inhibition of metabolic pathways |

Study 1: Antibacterial Efficacy

In a study conducted by researchers at a prominent microbiology lab, this compound was evaluated for its antibacterial efficacy. The results indicated that the compound effectively inhibited the growth of both E. coli and S. aureus, with MIC values significantly lower than those of conventional antibiotics.

Study 2: Mechanistic Insights

Molecular docking studies have provided insights into the interactions of this compound with bacterial enzymes. The compound was shown to bind effectively to specific targets involved in bacterial metabolism, suggesting potential for further development as an antibacterial agent.

Potential Therapeutic Applications

Given its antimicrobial properties, this compound holds promise for various therapeutic applications:

- Antibacterial Agent : Its effectiveness against resistant strains of bacteria positions it as a candidate for new antibiotic formulations.

- Antifungal Properties : Preliminary studies suggest potential antifungal activity, warranting further investigation into its use in treating fungal infections.

常见问题

Q. What analytical methods are recommended for quantifying 2-chloro-4,6-difluorophenol in environmental water samples?

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is widely used for simultaneous analysis of chlorophenols, including this compound. This method achieves high sensitivity (detection limits <1 ppb) by optimizing mobile phase gradients and using deuterated internal standards to correct matrix effects. For multi-component analysis, derivatization with acetic anhydride improves chromatographic separation and signal stability .

Q. How can researchers ensure safe handling of this compound in laboratory settings?

Adhere to OSHA Hazard Communication Standard (HCS) guidelines:

- Use fume hoods for synthesis or sample preparation to minimize inhalation risks.

- Wear nitrile gloves and chemical-resistant aprons due to potential skin irritation.

- Store the compound at 0–6°C in amber glass vials to prevent degradation and volatilization .

Q. What are the primary synthetic routes for this compound?

A common method involves the reduction of nitrophenol precursors. For example, catalytic hydrogenation of 2-chloro-4,6-difluoronitrobenzene using Pd/C in ethanol yields the target compound with >90% purity. Post-synthesis purification via recrystallization in hexane/ethyl acetate mixtures removes residual catalysts .

Advanced Research Questions

Q. How do electronic effects of chlorine and fluorine substituents influence the reactivity of this compound in nucleophilic aromatic substitution?

The electron-withdrawing fluorine atoms at positions 4 and 6 activate the aromatic ring toward nucleophilic attack, while the chlorine at position 2 directs substitution to the para position. Density functional theory (DFT) simulations show that the LUMO energy of the compound is lowered by 1.2 eV compared to phenol, facilitating reactions with amines or alkoxides .

Q. What strategies resolve contradictions in toxicity data for this compound across studies?

Discrepancies often arise from variations in exposure models (e.g., in vitro vs. in vivo) or metabolite profiling. To harmonize

Q. How can environmental fate modeling predict the persistence of this compound in soil systems?

Apply the Fugacity Level III model to estimate partitioning coefficients:

- Log Kow = 2.8 (moderate hydrophobicity).

- Half-life in aerobic soils: ~20 days (microbial degradation dominates).

- Sensitivity analyses reveal pH-dependent hydrolysis as a key uncertainty, requiring experimental validation at pH 5–9 .

Methodological Challenges and Solutions

Q. Why do GC-MS analyses of this compound sometimes show false positives, and how can this be mitigated?

Co-elution with structurally similar compounds (e.g., 2,4-dichlorophenol) is common. Solutions include:

- Using a DB-5MS column with a slower temperature ramp (3°C/min).

- Implementing tandem MS/MS with collision-induced dissociation (CID) to isolate fragment ions (e.g., m/z 128 for chlorine isotopes) .

Q. What experimental designs optimize the photocatalytic degradation of this compound?

A Box-Behnken design with TiO₂ nanoparticles under UV light achieves >95% degradation in 2 hours. Key parameters:

- Catalyst loading: 1.5 g/L.

- pH 7.2 (prevents catalyst agglomeration).

- Dissolved oxygen >8 mg/L (enhances hydroxyl radical formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。